Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Overview
Description
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is an organic compound with the molecular formula C10H10O4. It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate typically involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring. This intermediate is then esterified with methanol and a carboxylating agent to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives .
Scientific Research Applications
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
- 3-Oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide
- 1,4-Benzodioxane
Uniqueness
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXULSJPDNOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572218 | |
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214894-91-4 | |
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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